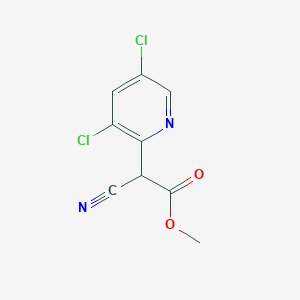

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate

Übersicht

Beschreibung

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and a pyridine ring substituted with chlorine atoms at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate typically involves the reaction of 3,5-dichloropyridine-2-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions in a suitable solvent like methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Condensation: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide can facilitate the formation of heterocycles

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals .

Wirkmechanismus

The mechanism of action of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl cyanoacetate: A simpler analog without the pyridine ring.

Ethyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate: An ethyl ester analog.

2-cyano-2-(3,5-dichloropyridin-2-yl)acetic acid: The carboxylic acid analog

Uniqueness

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is unique due to the presence of both the cyano group and the dichloropyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a cyano group and a pyridine ring with chlorine substitutions, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

- Chemical Formula : C10H7Cl2N2O2

- Molecular Weight : 245.06 g/mol

- CAS Number : 830348-32-8

The structural features of this compound include:

| Feature | Description |

|---|---|

| Cyano Group | -CN group contributing to reactivity |

| Pyridine Ring | Substituted at positions 3 and 5 with Cl |

| Ester Functionality | Enhances solubility and reactivity |

The biological activity of this compound is believed to stem from its interactions with various molecular targets. The cyano group can form hydrogen bonds and π-π interactions with biological macromolecules, which may lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Disruption of Cellular Functions : By interacting with cellular components, it can disrupt normal cellular functions, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In studies involving cancer cell lines, it demonstrated significant cytotoxic effects, leading to increased apoptosis rates. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line Tested | IC50 (μM) | Observed Effects |

|---|---|---|---|

| Study A | HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| Study B | MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| Study C | A549 (Lung Cancer) | 10 | Increased caspase activity |

Case Studies

-

Case Study on Anticancer Efficacy :

- A study conducted on HeLa cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.

-

Antimicrobial Screening :

- In a screening against common pathogens, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Eigenschaften

IUPAC Name |

methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6(3-12)8-7(11)2-5(10)4-13-8/h2,4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSIBDVIZSCXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.